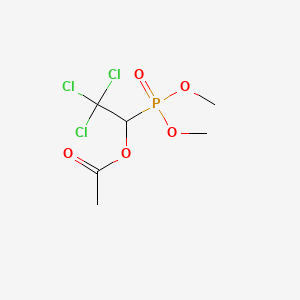
Chloracetophos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloracetophos is an Agricultural Chemical.
Aplicaciones Científicas De Investigación
Chlorophyll Fluorescence Analysis
Chlorophyll fluorescence analysis is a significant application of chloracetophos in plant physiology and ecophysiology. It's used to study the organization, functioning, and physiology of photosynthesis at leaf and subcellular levels, and is now measurable from remote sensing platforms. This technique has been instrumental in tracking photosynthesis and gross primary productivity in terrestrial ecosystems (Porcar‐Castell et al., 2014). Similarly, Maxwell and Johnson (2000) provide an introduction into the methodology and applications of chlorophyll fluorescence, highlighting its powerful and widespread use in plant research (Maxwell & Johnson, 2000).
Disperse Systems in Aqueous Solutions
Ryzhkina et al. (2018) studied the formation of disperse systems in aqueous solutions of this compound. Their research found that these solutions form a dispersed phase hundreds of nanometers in size, which can influence the growth and development of unicellular algae like Chlorella vulgaris. This study provides insights into the physicochemical properties of this compound and its effects on higher plants and hydrobionts (Ryzhkina et al., 2018).
Crop Production Strategies
Chlorophyll fluorescence, as researched by Baker and Rosenqvist (2004), can improve crop production strategies. This technique is used to monitor the photosynthetic performance of plants non-invasively and can be instrumental in screening programs aimed at enhancing plant performance, especially in the context of environmental stressors (Baker & Rosenqvist, 2004).
Chlorophyll Estimation for Crop Research
Jones et al. (2007) investigated chlorophyll as an indirect indicator of nitrogen status in plants. They developed a non-destructive method for estimating chlorophyll content and concentration in spinach, using a multispectral imaging system and ultrasonic distance sensor. This research contributes to more effective agricultural practices by enabling accurate measurement of chlorophyll, which is closely related to the photosynthetic potential of plants (Jones et al., 2007).
Assessment of Photosynthetic Tolerance to Abiotic Stress
Stirbet et al. (2018) reviewed the application of chlorophyll a fluorescence induction in assessing photosynthetic tolerance to various abiotic stress factors. Their research provides valuable insights into how plants respond to environmental changes and stressors, and the potential of chlorophyll fluorescence as a rapid and effective method for high-throughput phenotyping in plants (Stirbet et al., 2018).
Propiedades
Número CAS |
5952-41-0 |
|---|---|
Fórmula molecular |
C6H10Cl3O5P |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C6H10Cl3O5P/c1-4(10)14-5(6(7,8)9)15(11,12-2)13-3/h5H,1-3H3 |
Clave InChI |
ZZPVQMWDAFFLSI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
SMILES canónico |
CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chloracetophos; AI3-20766; AI3 20766; AI320766 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)
amino]-3-methylbutanamide hydrochloride](/img/structure/B1668550.png)

![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)
![2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1668554.png)






![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)

